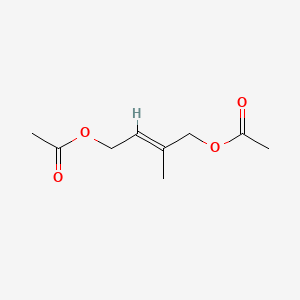
2-Methyl-2-butene-1,4-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-butene-1,4-diyl diacetate is an organic compound with the molecular formula C9H14O4. It is a diacetate ester derived from 2-methyl-2-butene-1,4-diol. This compound is known for its applications in organic synthesis and polymer chemistry due to its functional groups and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-2-butene-1,4-diyl diacetate can be synthesized through the acylation of 2-methyl-2-butene-1,4-diol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the diacetate ester as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts such as phosphine and N-heterocyclic carbene ruthenium catalysts can optimize the reaction conditions for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-butene-1,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
2-Methyl-2-butene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 2-methyl-2-butene-1,4-diyl diacetate involves its reactivity with various nucleophiles and electrophiles. The ester groups can undergo hydrolysis, leading to the formation of 2-methyl-2-butene-1,4-diol and acetic acid. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect the stability and reactivity of the intermediate species formed during reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Butene-1,4-diol diacetate: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-2-butene-1,4-diol: The diol precursor of the diacetate ester.
2-Methyl-2-butene: A simpler alkene without the ester functional groups.
Uniqueness
2-Methyl-2-butene-1,4-diyl diacetate is unique due to its combination of ester functional groups and the presence of a double bond, which provides versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
59055-00-4 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
[(E)-4-acetyloxy-3-methylbut-2-enyl] acetate |
InChI |
InChI=1S/C9H14O4/c1-7(6-13-9(3)11)4-5-12-8(2)10/h4H,5-6H2,1-3H3/b7-4+ |
Clave InChI |
LJPNEMAMFITRSO-QPJJXVBHSA-N |
SMILES isomérico |
C/C(=C\COC(=O)C)/COC(=O)C |
SMILES canónico |
CC(=CCOC(=O)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



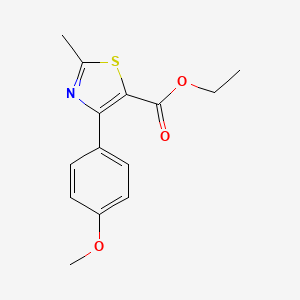
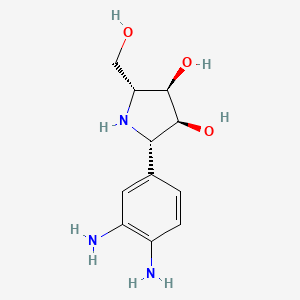
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate](/img/structure/B13802461.png)
![2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13802467.png)
![1-Ethyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B13802475.png)

![2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B13802482.png)
![[(Pentafluoroethyl)sulfanyl]benzene](/img/structure/B13802498.png)
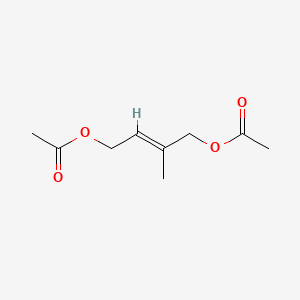
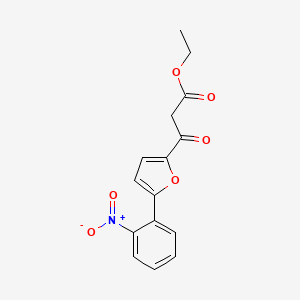
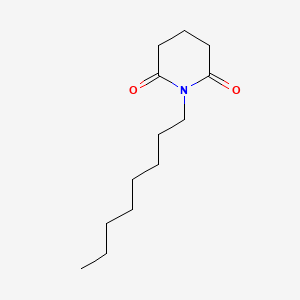
![Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13802531.png)

